molecular formula C7H8N4OS B13707401 2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole

2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole

Cat. No.: B13707401
M. Wt: 196.23 g/mol
InChI Key: OMYCWVHALHKDBX-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the isoxazole ring, making it less complex.

    5-(3,5-Dimethyl-4-isoxazolyl)-1,3,4-thiadiazole: Similar structure but without the amino group.

Uniqueness

2-Amino-5-(3,5-dimethyl-4-isoxazolyl)-1,3,4-thiadiazole is unique due to the presence of both the isoxazole and thiadiazole rings, as well as the amino group. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N4OS/c1-3-5(4(2)12-11-3)6-9-10-7(8)13-6/h1-2H3,(H2,8,10)

InChI Key

OMYCWVHALHKDBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=NN=C(S2)N

Origin of Product

United States

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